molecular formula C4H8N4S B2894952 N-Ethyl-1,3,4-thiadiazole-2,5-diamine CAS No. 79010-42-7

N-Ethyl-1,3,4-thiadiazole-2,5-diamine

Cat. No.: B2894952
CAS No.: 79010-42-7
M. Wt: 144.2
InChI Key: HTKWZTLHPKKOLC-UHFFFAOYSA-N
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Description

N-Ethyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-1,3,4-thiadiazole-2,5-diamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazinecarbothioamide with an appropriate nitrile or isothiocyanate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-100°C to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Comparison with Similar Compounds

Biological Activity

N-Ethyl-1,3,4-thiadiazole-2,5-diamine is a compound belonging to the 1,3,4-thiadiazole family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is recognized for its significant pharmacological potential due to its structural properties. Compounds within this class exhibit a range of biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Anticonvulsant
  • Antiviral

These activities are attributed to the presence of the thiadiazole ring, which enhances interaction with various biological targets such as proteins and nucleic acids .

The biological activity of this compound can be understood through several mechanisms:

  • Inhibition of Tumor Growth : Studies have shown that derivatives of 1,3,4-thiadiazole exhibit antiproliferative effects against various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against lung and colon cancer cells .
  • Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to possess minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin .
  • Neuroprotective Effects : Some derivatives have been evaluated for their anticonvulsant properties in animal models. The neuroprotective activity is believed to arise from their ability to modulate ion channels and neurotransmitter systems .

Anticancer Activity

A study conducted on various 1,3,4-thiadiazole derivatives highlighted their potential as anticancer agents. For instance:

CompoundCell LineIC50 (µg/mL)
Compound AHCT116 (Colon)3.29
Compound BH460 (Lung)10
Compound CMCF-7 (Breast)5.0

These findings indicate that modifications to the thiadiazole structure can significantly enhance anticancer potency .

Antimicrobial Efficacy

The antimicrobial efficacy of this compound was evaluated against various pathogens:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Candida albicans25

The data suggest that certain derivatives possess stronger antimicrobial activity than conventional treatments.

Anti-inflammatory Properties

Research has also focused on the anti-inflammatory effects of thiadiazole derivatives. In vitro studies showed that these compounds could stabilize erythrocyte membranes and inhibit proteinase enzymes involved in inflammatory processes:

CompoundErythrocyte Stability (%)Proteinase Inhibition (%)
A48.8966.78
B51.0876.91

These metrics indicate a significant anti-inflammatory potential that warrants further investigation .

Properties

IUPAC Name

2-N-ethyl-1,3,4-thiadiazole-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S/c1-2-6-4-8-7-3(5)9-4/h2H2,1H3,(H2,5,7)(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKWZTLHPKKOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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